REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH2:14]([N:18]=[C:19]=[O:20])[CH2:15][CH2:16][CH3:17]>C1(C)C=CC=CC=1>[CH2:14]([NH:18][C:19](=[O:20])[NH:6][C:4]([C:3]1[C:2]([CH3:1])=[N:10][CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=1)=[O:5])[CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N)C=C(C=N1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Unreacted nicotinamide (0.2 g) was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was chromatographed over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(NC(=O)C=1C(=NC=C(C1)[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |